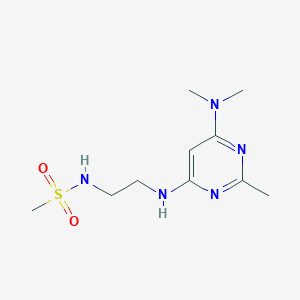

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine

説明

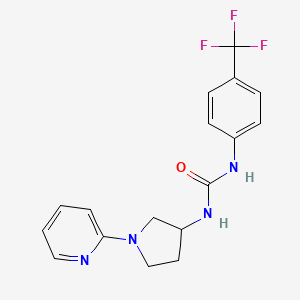

3-(Chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine, commonly known as CMTA, is a thiadiazole compound that has been widely studied in recent years due to its potential applications in scientific research and laboratory experiments. CMTA is a reactive compound that can be synthesized from a variety of starting materials, including ethylenediamine, dimethylsulfoxide, and chloromethylbenzene. It is a versatile compound that has been used for a variety of purposes, including as a reagent, catalyst, and inhibitor.

科学的研究の応用

Structural Analysis and Biological Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds

- A study explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, revealing significant DNA protective ability and strong antimicrobial activity against specific strains. Molecular docking studies provided insights into anti-cancer and anti-bacterial properties, suggesting potential in chemotherapy for enhanced therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Crystal and Molecular Structure Analysis

- The crystal and molecular structure of a compound related to 1,3,4-thiadiazole was characterized, revealing significant structural details and suggesting potential applications as nonlinear optical (NLO) material due to its structural geometry and electronic properties (Kerru et al., 2019).

Applications in Agriculture and Materials Chemistry

- Research highlighted the significance of 1,3,4-thiadiazoles in various fields like medicine, agriculture, and materials chemistry. The study focused on synthesizing copper(I) π-complexes bearing a 1,3,4-thiadiazole core, offering insights into the crystal engineering of organometallic materials and potential applications in these sectors (Ardan et al., 2017).

Tautomeric Behavior Analysis in Bioorganics and Medicinal Chemistry

- An investigation into the tautomeric forms of a molecule related to 1,2,5-thiadiazole 1,1-dioxide indicated its significance in bioorganics and medicinal chemistry. The study used spectroscopic methods to analyze molecular conformations, crucial for pharmaceutical and biological activities (Erturk et al., 2016).

Synthesis and Characterization in Heterocyclic Chemistry

- Research on the synthesis of 2-amino-1,3,4-thiadiazoles underlined the importance of thiadiazole chemistry in heterocyclic chemistry, noting its diverse biological properties. The study emphasized greener and more efficient synthetic methods, contributing to the field's advancement (Kumar et al., 2022).

特性

IUPAC Name |

3-(chloromethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3S/c1-9(2)5-7-4(3-6)8-10-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINIJPFNXSOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)

![Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B2559663.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559668.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2559671.png)

![Methyl (E)-4-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2559676.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2559677.png)

![1-Carbazol-9-yl-3-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B2559681.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559684.png)